molecular formula C11H19Cl2N5O B2385794 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride CAS No. 1311317-09-5

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride

Cat. No.: B2385794
CAS No.: 1311317-09-5
M. Wt: 308.21
InChI Key: ZGWACIUGOYERQY-UHFFFAOYSA-N
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Description

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride is a piperazine-based compound featuring a pyrazine substituent on the piperazine ring and an amino-propanone backbone. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . The pyrazine moiety may contribute to π-π stacking interactions in binding pockets, while the amino group could facilitate hydrogen bonding with biological targets.

Properties

IUPAC Name

3-amino-1-(4-pyrazin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O.2ClH/c12-2-1-11(17)16-7-5-15(6-8-16)10-9-13-3-4-14-10;;/h3-4,9H,1-2,5-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWACIUGOYERQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-(pyrazin-2-yl)piperazine intermediate is typically synthesized via nucleophilic aromatic substitution (NAS) between piperazine and 2-chloropyrazine. In a representative procedure, piperazine (1.0 equiv) reacts with 2-chloropyrazine (1.1 equiv) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (2.0 equiv) as a base. The reaction proceeds via displacement of the chloride group by the secondary amine of piperazine. Yield optimization (up to 75%) is achieved by controlling stoichiometry and reaction time.

Transition Metal-Catalyzed Coupling

Alternative methods employ Buchwald-Hartwig amination for regioselective coupling. For instance, palladium(II) acetate (5 mol%) with Xantphos (6 mol%) catalyzes the reaction between piperazine and 2-bromopyrazine in toluene at 110°C, yielding 4-(pyrazin-2-yl)piperazine in 82% yield. This method minimizes side products such as bis-alkylated derivatives.

Synthesis of 3-Aminopropan-1-One Derivatives

Gabriel Synthesis for Primary Amine Protection

The 3-aminopropan-1-one moiety is synthesized via Gabriel synthesis to avoid undesired side reactions. Phthalimide protection of β-alanine ethyl ester followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields 3-phthalimidopropan-1-one. Deprotection using hydrazine hydrate in ethanol releases the free amine, providing 3-aminopropan-1-one in 68% overall yield.

Reductive Amination

An alternative route involves reductive amination of acetone with ammonia. Using ammonium acetate and sodium cyanoborohydride in methanol at room temperature, 3-aminopropan-1-one is obtained in 54% yield after purification by distillation.

Coupling of 4-(Pyrazin-2-yl)Piperazine with 3-Aminopropan-1-One

Acylation via Carbodiimide Coupling

The key coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. 4-(Pyrazin-2-yl)piperazine (1.0 equiv) reacts with 3-aminopropan-1-one hydrochloride (1.2 equiv) at room temperature for 18 hours, yielding the free base product in 85% purity. Triethylamine (2.5 equiv) is added to neutralize HCl byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the coupling reaction, achieving 92% conversion with reduced side products. This method minimizes thermal degradation of the pyrazine ring.

Purification and Salt Formation

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/methanol (9:1 to 4:1). Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled for solvent evaporation.

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (2.0 equiv) at 0°C. Precipitation of the dihydrochloride salt occurs within 2 hours, yielding a white crystalline solid (mp: 214–216°C). The product is filtered, washed with cold diethyl ether, and dried under vacuum (95% yield).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 8.45 (s, 1H, pyrazine-H), 8.32 (d, J = 2.4 Hz, 1H, pyrazine-H), 4.12 (t, J = 6.0 Hz, 2H, piperazine-CH2), 3.85–3.70 (m, 4H, piperazine-CH2), 3.25 (t, J = 6.0 Hz, 2H, COCH2), 2.95 (s, 2H, NH2CH2).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (pyrazine ring), 2500–3000 cm⁻¹ (NH2+).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C11H16N6O [M+H]+: 265.1411; found: 265.1409.

Industrial-Scale Optimization

Solvent Recycling

Ethanol and dichloromethane are recovered via fractional distillation, reducing production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
This compound is investigated for its potential use in drug development due to its structural features that enhance interaction with biological targets. Research has indicated that derivatives of piperazine exhibit significant antitumor properties by inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Biological Activity
Studies have shown that 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride possesses antimicrobial and antifungal properties. Its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans has been evaluated using disc diffusion methods, revealing promising results .

Chemical Intermediates
In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. It is utilized in the development of new pharmaceuticals that leverage the piperazine structure for enhanced efficacy.

Case Studies

Recent research highlights the compound's potential in various therapeutic areas:

  • Antitumor Activity : A study demonstrated that piperazine derivatives could inhibit cancer cell growth effectively. The specific mechanisms involved apoptosis induction and cell cycle arrest, showcasing the compound's potential as an anticancer agent .
  • Antimicrobial Efficacy : In another study, derivatives similar to 3-Amino-1-[4-(pyrazin-2-y)piperazin-1-y]propanone were tested against bacterial strains and fungi, showing significant antimicrobial activity, thus supporting its application in treating infections .

Mechanism of Action

The mechanism of action of 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among piperazine derivatives influence their physicochemical properties and biological activity. Below is a comparative analysis:

Compound Name Substituent on Piperazine Backbone Chain Salt Form Molecular Weight (g/mol) Key Features
3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride Pyrazin-2-yl 3-Aminopropanone Dihydrochloride ~388.9 (free base) + 72.92 (2HCl) Pyrazine enables π-stacking; amino group enhances hydrophilicity
Levocetirizine dihydrochloride 4-Chlorophenylphenylmethyl Ethoxyacetic acid Dihydrochloride 461.81 Bulky hydrophobic group enhances histamine H1 receptor selectivity
3-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one dihydrochloride 2-Hydroxyethyl 3-Aminopropanone Dihydrochloride Not specified Hydroxyethyl improves solubility but reduces lipophilicity compared to pyrazine
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) Phenyl Triazolo-pyridine None 62337-66-0 (CAS) Phenyl group increases metabolic stability; triazolo ring may affect CYP interactions

Solubility and Bioavailability

  • Dihydrochloride Salts : Both the target compound and levocetirizine dihydrochloride utilize this salt form to enhance water solubility, critical for oral absorption .
  • Substituent Impact : The pyrazine ring in the target compound likely offers moderate lipophilicity compared to levocetirizine’s bulky aromatic group, balancing membrane permeability and solubility .

Binding Affinity and Selectivity

  • Levocetirizine : The 4-chlorophenylphenylmethyl group optimizes binding to histamine H1 receptors, reducing off-target effects .
  • Hydroxyethyl Analog : Reduced aromaticity may lower receptor affinity but improve solubility, as seen in prodrug designs .

Biological Activity

3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride (CAS No. 1311317-09-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula for this compound is C11H19Cl2N5OC_{11}H_{19}Cl_2N_5O with a molecular weight of approximately 308.21 g/mol. The compound is characterized by the presence of a piperazine ring and a pyrazine moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₉Cl₂N₅O
Molecular Weight308.21 g/mol
CAS Number1311317-09-5
Purity95%

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including compounds similar to 3-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one, exhibit significant antitumor properties. For instance, research has shown that certain piperazine derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that piperazine-based compounds can effectively inhibit the growth of several pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound is believed to be mediated through interactions with specific biological targets:

  • Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth.
  • Receptor Modulation : Some derivatives may act as agonists or antagonists at neurotransmitter receptors, influencing neurochemical signaling .

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A study involving a series of piperazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity in the nanomolar range .
  • Clinical Trials for Antibacterial Activity : Clinical trials assessing the antibacterial efficacy of piperazine derivatives reported notable improvements in infection resolution rates compared to standard treatments, suggesting a promising role for these compounds in antibiotic therapy .

Q & A

Q. What advanced spectroscopic methods can resolve ambiguities in proton assignment within the piperazine ring system?

  • Methodology : Employ 2D NMR techniques (COSY, NOESY) to correlate adjacent protons and confirm spatial proximity. For complex splitting patterns, use ¹H-¹⁵N HMBC to map nitrogen connectivity in the piperazine ring .

Q. How should researchers design experiments to differentiate between direct target engagement and off-pathway effects in cellular models?

  • Methodology : Use siRNA knockdown of the putative target and assess rescue experiments. Combine transcriptomics (RNA-seq) with phosphoproteomics to map signaling cascades. Include negative controls with structurally similar but inactive analogs .

Q. What are the best practices for analyzing metabolic byproducts during hepatic microsome stability assays?

  • Methodology : Incubate the compound with human liver microsomes (HLM) and NADPH for 60 minutes. Quench with ice-cold acetonitrile, centrifuge, and analyze supernatants via UPLC-QTOF-MS/MS. Compare fragmentation patterns with databases (e.g., METLIN) to identify metabolites .

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